molecular formula C15H11NS B1679109 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole CAS No. 4079-26-9

6,11-Dihydro[1]benzothiopyrano[4,3-b]indole

Cat. No. B1679109
CAS RN: 4079-26-9
M. Wt: 237.32 g/mol
InChI Key: ZGOOPZVQMLHPFM-UHFFFAOYSA-N
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Description

6,11-Dihydro1benzothiopyrano[4,3-b]indole, also known as PD-146176, is an organic heterotetracyclic compound. It is an inhibitor of 15-lipoxygenase that limits atherosclerotic lesion development in rabbits . It has a role as a ferroptosis inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, and an antiatherogenic agent .


Molecular Structure Analysis

The molecular formula of 6,11-Dihydro1benzothiopyrano[4,3-b]indole is C15H11NS . The molecular weight is 237.32 g/mol . The IUPAC name is 6,11-dihydrothiochromeno[4,3-b]indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,11-Dihydro1benzothiopyrano[4,3-b]indole include a molecular weight of 237.32 g/mol . The compound is solid in form . More specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Properties

  • The synthesis of [1]benzothiopyrano[4,3-b]indole and its derivatives, including 6,11-dihydro compounds, has been explored through various dehydrogenation methods. The structural and property investigations of these sulfur-containing heterocycles, along with their oxygen analogues, provide insights into their potential applications in chemical research (Buu‐Hoï et al., 1966).

Carcinogenic Nitrogen Compounds

  • Studies on [1]benzothiopyrano[4,3-b]indole derivatives have revealed their potential as carcinogens or enzyme inducers. This includes the development of various mono- and di-benzo derivatives, highlighting their significance in biological and chemical studies (Buu‐Hoï et al., 1969).

Biological Activities

  • Benzothiopyrano[2,3-b]indoles, similar in structure to 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole, have been synthesized and investigated for their biological activities. These compounds, prepared through the cyclization of 1,3-dihydroindole-2-thiones, demonstrate the versatility of this chemical structure in biological research (Kamila & Biehl, 2004).

Antiproliferative Agents

  • A study on benzo[3',2':5,6]thiopyrano[3,2-b]indol-10(11H)-ones, structurally related to 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole, demonstrated significant antiproliferative activity against human tumor cell lines. These findings indicate the potential of such compounds in cancer research and therapy (Dalla Via et al., 2009).

Anti-Hepatitis B Virus Activity

  • Novel 6H-[1]benzothiopyrano[4,3-b]quinoline derivatives, which are structurally related to 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole, have been synthesized and evaluated for their anti-Hepatitis B virus (HBV) activity. This highlights the potential medical applications of these compounds in antiviral therapies (Jia et al., 2009).

properties

IUPAC Name

6,11-dihydrothiochromeno[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOOPZVQMLHPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961205
Record name 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydro[1]benzothiopyrano[4,3-b]indole

CAS RN

4079-26-9
Record name PD 146176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,3-b]indole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-146176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,11-Dihydro[1]benzothiopyrano[4,3-b]indole

Citations

For This Compound
33
Citations
JLH Walters, GN De Iuliis, MD Dun… - Biology of …, 2018 - academic.oup.com
One of the leading causes of male infertility is defective sperm function, a pathology that commonly arises from oxidative stress in the germline. Lipid peroxidation events in the sperm …
Number of citations: 41 academic.oup.com
A Orafaie, M Mousavian, H Orafai… - Prostaglandins & Other …, 2020 - Elsevier
Lipoxygenases (LOXs) are enzymes which found in organisms that catalyze the peroxidation of polyunsaturated fatty acids (Arachidonic acid, Linoleic acid). The key role of the …
Number of citations: 23 www.sciencedirect.com
H Sadeghian, A Jabbari - Expert opinion on therapeutic patents, 2016 - Taylor & Francis
Introduction: 15-Lipoxygenases (15-LOXes) are a family of iron-containing proteins that have the capability for unsaturated fatty acid peroxidation in animals and plants. Two types of the …
Number of citations: 77 www.tandfonline.com
R Futokoro, M Hijioka, M Arata, Y Kitamura - Brain sciences, 2022 - mdpi.com
Intracerebral hemorrhage (ICH) is caused by the rupture of blood vessels in the brain. The excessive activation of glial cells and the infiltration of numerous inflammatory cells are …
Number of citations: 7 www.mdpi.com
M Alsalem, A Wong, P Millns, PH Arya… - British journal of …, 2013 - Wiley Online Library
Background and Purpose The transient receptor potential vanilloid type 1 ( TRPV1 ) plays a fundamental role in the detection of heat and inflammatory pain responses. Here we …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
Y Du, CG Taylor, HM Aukema, P Zahradka - Biochimica et Biophysica Acta …, 2022 - Elsevier
Oxylipins are oxygenated derivatives of polyunsaturated fatty acids, generated by COX, LOX and CYP enzymes, that regulate various aspects of endothelial cell physiology. Although 15…
Number of citations: 5 www.sciencedirect.com
JLH Walters, AL Anderson, SJ Martins da Silva… - Antioxidants, 2021 - mdpi.com
A prevalent cause of sperm dysfunction in male infertility patients is the overproduction of reactive oxygen species, an attendant increase in lipid peroxidation and the production of …
Number of citations: 8 www.mdpi.com
JLH Walters, GN De Iuliis, B Nixon, EG Bromfield - Antioxidants, 2018 - mdpi.com
Germline oxidative stress is intimately linked to several reproductive pathologies including a failure of sperm-egg recognition. The lipid aldehyde 4-hydroxynonenal (4HNE) is …
Number of citations: 37 www.mdpi.com
AJ DeCostanzo, I Voloshyna, ZB Rosen… - Journal of …, 2010 - Soc Neuroscience
Although long-term potentiation (LTP) has been intensively studied, there is disagreement as to which molecules mediate and modulate LTP. This is partly attributable to the presence of …
Number of citations: 26 www.jneurosci.org
VE Kagan, G Mao, F Qu, JPF Angeli, S Doll… - Nature chemical …, 2017 - nature.com
Enigmatic lipid peroxidation products have been claimed as the proximate executioners of ferroptosis—a specialized death program triggered by insufficiency of glutathione peroxidase …
Number of citations: 596 www.nature.com

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